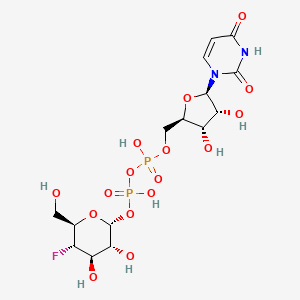
Uridine-5'-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose is a synthetic nucleotide sugar derivative. . This compound is used in various biochemical and pharmacological studies due to its unique structural properties and biological activities.
Preparation Methods
The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves multiple steps, starting from uridine derivatives. The synthetic route typically includes the fluorination of a galactose derivative followed by its conjugation with uridine diphosphate. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the fluorine atom at the desired position . Industrial production methods may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-glucose to UDP-galactose .
Chemical Reactions Analysis
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the pyrimidine ring and the sugar moiety.
Common reagents used in these reactions include NAD+, specific nucleophiles, and oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose has several scientific research applications:
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with various biological targets.
Glycoconjugate Biosynthesis: It plays a crucial role in the biosynthesis of glycoconjugates, which are essential for various cellular functions.
Labeling and Assays: It is used in labeling buffers and assays to study glycosylation processes and other biochemical pathways.
Mechanism of Action
The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves its interaction with specific enzymes and molecular targets. For instance, UDP-glucose 4-epimerase catalyzes the epimerization of UDP-galactose to UDP-glucose through a mechanism involving the transient reduction of NAD+ . This process is essential for the metabolism of galactose and glucose in various organisms.
Comparison with Similar Compounds
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose can be compared with other nucleotide sugars such as:
Uridine-5’-diphosphate-galactose (UDP-Gal): Similar in structure but lacks the fluorine atom, making it less reactive in certain biochemical assays.
Uridine-5’-diphosphate-glucose (UDP-Glc): Another closely related compound involved in carbohydrate metabolism.
Uridine-5’-diphosphate-N-acetylglucosamine (UDP-GlcNAc): Used in the biosynthesis of glycoproteins and glycolipids.
The uniqueness of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H23FN2O16P2 |
|---|---|
Molecular Weight |
568.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
OAPPZHVTNHJVAL-JZMIEXBBSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















